2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one
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Overview
Description
2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the isoindolinone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one involves its interaction with specific molecular targets within the body. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(2,3-dimethylcyclohexyl)amino]acetamide
- Benzyl({3-[(2,3-dimethylcyclohexyl)amino]propyl})methylamine
Uniqueness
2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one stands out due to its unique isoindolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H28N2O |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H28N2O/c1-16-9-8-14-21(17(16)2)24-22-19-12-6-7-13-20(19)23(26)25(22)15-18-10-4-3-5-11-18/h3-7,10-13,16-17,21-22,24H,8-9,14-15H2,1-2H3 |
InChI Key |
SFZFJLNLICHCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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